molecular formula C23H19ClN4O4 B2715658 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide CAS No. 1105215-39-1

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide

Cat. No.: B2715658
CAS No.: 1105215-39-1
M. Wt: 450.88
InChI Key: JNFYERDDGDGSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridinone core substituted at the 3-position with a 3-(4-chlorophenyl)-1,2,4-oxadiazole moiety, linked via an acetamide group to a 4-methoxybenzyl substituent. The oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in drug design . The 4-chlorophenyl group contributes to hydrophobic interactions, while the 4-methoxybenzyl substituent may improve solubility compared to bulkier alkyl groups.

Properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O4/c1-31-18-10-4-15(5-11-18)13-25-20(29)14-28-12-2-3-19(23(28)30)22-26-21(27-32-22)16-6-8-17(24)9-7-16/h2-12H,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFYERDDGDGSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide is a novel derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN4O3C_{22}H_{23}ClN_{4}O_{3} with a molecular weight of approximately 426.9 g/mol. The structure includes a 1,2,4-oxadiazole ring known for its diverse biological activities, particularly in anticancer and antimicrobial applications.

Key Properties:

PropertyValue
Molecular Weight426.9 g/mol
LogP (Partition Coefficient)4.134
Water Solubility (LogSw)-4.56
pKa (Acid Dissociation Constant)12.35
Polar Surface Area65.82 Ų

Anticancer Activity

The compound has shown promising anticancer properties in various studies. According to recent findings, derivatives of 1,2,4-oxadiazole have demonstrated significant cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7), leukemia (U-937), and melanoma (MEL-8).

In vitro studies indicated that the compound exhibits IC50 values in the micromolar range, suggesting effective inhibition of cancer cell proliferation:

  • MCF-7 Cell Line: IC50 = 15.63 µM
  • U-937 Cell Line: IC50 = 0.12–2.78 µM

These values are comparable to established chemotherapeutics like doxorubicin, indicating that this compound could serve as a viable alternative or adjunct in cancer therapy.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of apoptosis as evidenced by increased levels of p53 and activation of caspase-3 in treated cells.
  • Interaction with cellular pathways related to histone deacetylases (HDACs) and PI3K signaling , which are critical for cell survival and proliferation.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of compounds containing the 1,2,4-oxadiazole moiety. Studies have reported that certain derivatives exhibit activity against both gram-positive and gram-negative bacteria, with some showing efficacy comparable to traditional antibiotics.

Case Studies

  • Study on MCF-7 Cells:
    A study evaluated the effects of the compound on MCF-7 breast cancer cells, demonstrating significant cytotoxicity with an IC50 value that aligns closely with tamoxifen's effectiveness.
  • In Vivo Studies:
    Preliminary in vivo studies indicated that compounds similar to this oxadiazole derivative significantly reduced tumor size in xenograft models without notable toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The compound shares core features with several synthesized derivatives, differing primarily in substituents on the pyridinone, oxadiazole, and acetamide groups. Key comparisons are summarized below:

Compound Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reported Activity
Target Compound 4-Methoxybenzyl (acetamide), 4-chlorophenyl (oxadiazole) ~455.9 (calculated) Not reported Inferred proteasome inhibition†
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridinyl}-N-(4-isopropylphenyl)acetamide 4-Isopropylphenyl (acetamide), 4,6-dimethylpyridinone 504.98 (reported) Not reported Unspecified (structural analog)
11g: 2-(4-Chlorophenoxy)-N-((3-(4-chlorophenyl)-oxadiazol-5-yl)methyl)-N-isopropylacetamide 4-Chlorophenoxy (acetamide), N-isopropyl, 4-chlorophenyl (oxadiazole) 448.31 133.4–135.8 Proteasome inhibitor (IC50: 0.5 µM)
11i: N-((3-(4-Chlorophenyl)-oxadiazol-5-yl)methyl)-N-isopropyl-2-(p-tolyloxy)acetamide p-Tolyloxy (acetamide), N-isopropyl, 4-chlorophenyl (oxadiazole) 428.89 133.5–134.3 Proteasome inhibitor (IC50: 0.3 µM)
N-(1-(tert-butyl)-3-(4-chlorophenyl)-5-methylene-2-oxopyrrolidin-3-yl)-N-(4-methoxybenzyl)acetamide Pyrrolidinone core, 4-methoxybenzyl, tert-butyl 426.17 Not reported (oil) Unspecified (biological screening)

†Activity inferred from structural similarity to proteasome inhibitors in .

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound’s 4-methoxybenzyl group may enhance solubility compared to the 4-isopropylphenyl group in or N-isopropyl in , which are more lipophilic. However, bulkier groups (e.g., isopropyl) could improve target binding via hydrophobic pockets. Pyridinone vs. Pyrrolidinone Core: The pyridinone ring in the target compound (vs.

Synthetic Considerations :

  • Compounds like 11g and 11i were synthesized via nucleophilic substitution, suggesting similar routes for the target compound. The 4-methoxybenzyl group may require protective strategies during synthesis to prevent demethylation.

Isomerism and Stability :

  • Analogs in exhibit rotameric isomerism (e.g., 4:1 or 3:1 ratios in NMR), likely due to restricted rotation of the acetamide bond. The target compound’s 4-methoxybenzyl group may similarly influence conformational stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.